3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
CAS No.: 1158363-16-6
Cat. No.: VC2798015
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158363-16-6 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 3-(3-methylpiperidin-1-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-8-3-2-5-10(7-8)6-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
| Standard InChI Key | TYIGNAOGXADSJL-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CCC(=O)O.Cl |
| Canonical SMILES | CC1CCCN(C1)CCC(=O)O.Cl |
Introduction
Chemical Properties and Structure
Structure and Identification
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride consists of a 3-methylpiperidine ring connected to a propionic acid moiety, with the nitrogen atom of the piperidine serving as the connection point. The compound is present as a hydrochloride salt, which enhances its solubility in aqueous solutions. Key identification parameters for this compound are presented in Table 1.
Table 1: Identification Parameters of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1158363-16-6 |
| PubChem CID | 44118484 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 3-(3-methylpiperidin-1-yl)propanoic acid;hydrochloride |
| InChIKey | TYIGNAOGXADSJL-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CCC(=O)O.Cl |
| Parent Compound | 3-(3-Methylpiperidin-1-yl)propanoic acid (CID 3163247) |
The structural representation of the compound includes a six-membered piperidine ring with a methyl group at the 3-position, and a three-carbon chain terminating in a carboxylic acid group attached to the nitrogen atom of the piperidine .
Physical and Chemical Properties
The physical and chemical properties of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride influence its pharmaceutical potential, including its absorption, distribution, metabolism, and excretion characteristics. Key computed properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 207.1026065 Da |
| Monoisotopic Mass | 207.1026065 Da |
| Topological Polar Surface Area | Moderate |
| Water Solubility | Good (as hydrochloride salt) |
| Physical Appearance | Crystalline solid |
These properties are crucial for understanding the compound's behavior in biological systems and its potential for drug development. The presence of hydrogen bond donors and acceptors contributes to its ability to interact with receptor systems, while its moderate polar surface area and good water solubility (as the hydrochloride salt) are favorable for pharmaceutical applications .
Synthesis Methods and Conditions
The synthesis of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride typically involves the reaction of 3-methylpiperidine with propionic acid or its derivatives. This process requires careful control of reaction conditions to ensure high yield and purity. The general synthesis pathway involves several key steps with specific requirements for reagents, solvents, and reaction parameters.
Common solvents used in the synthesis include dimethylformamide (DMF) or tetrahydrofuran (THF), while bases such as sodium carbonate are often employed to facilitate the reaction. The synthesis process generally requires maintaining inert atmospheres and controlling temperature to minimize side reactions.
Drawing from similar piperidine derivative syntheses, the reaction conditions typically include:
Table 3: General Synthesis Conditions for 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
| Parameter | Condition |
|---|---|
| Temperature Range | 25-65°C (varies by step) |
| Reaction Medium | Organic solvents (DMF, THF, methanol) |
| Catalyst/Base | Often sodium methoxide or sodium carbonate |
| Atmosphere | Inert (nitrogen or argon) |
| Purification | Filtration, recrystallization |
| Final Step | Addition of concentrated HCl to form hydrochloride salt |
The synthesis must be carefully controlled to ensure stereochemical integrity, particularly if specific isomers are desired. The final hydrochloride salt is typically formed by treating the free base with concentrated hydrochloric acid, followed by isolation through filtration .
Pharmacological Properties
Receptor Interactions and Mechanism of Action
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride has demonstrated significant interactions with neurotransmitter receptor systems. Research indicates that compounds of this structural class can modulate key neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive function.
The compound's ability to interact with these receptor systems is likely attributable to its structural features, including:
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The piperidine ring, which provides a basic nitrogen that can interact with acidic residues in receptor binding sites
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The methyl substituent at the 3-position, which can influence receptor selectivity and binding affinity
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The propionic acid moiety, which may participate in hydrogen bonding with target receptors
These structural features collectively contribute to the compound's potential therapeutic effects in neurological disorders by modulating neurotransmitter systems and influencing physiological responses.
Neurological Applications
The primary focus of research on 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride has been its potential applications in treating neurological disorders. Studies suggest that the compound's ability to modulate neurotransmitter systems makes it particularly valuable for addressing conditions related to neurotransmitter dysregulation.
Potential therapeutic applications include:
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Treatment of mood disorders, given its interaction with serotonin pathways
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Management of cognitive dysfunction, through dopaminergic modulation
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Potential neuroprotective effects in conditions involving neuroinflammation
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Possible applications in pain management, similar to other compounds in this class
Research Findings
Anti-inflammatory Properties
Inflammation plays a significant role in the development of neurological disorders, and compounds with the ability to modulate inflammatory responses are of particular interest in this context. Related piperidine derivatives have demonstrated the ability to inhibit inflammatory responses, particularly by reducing the production of proinflammatory cytokines and chemokines.
Studies have shown that pretreatment with these compounds results in a significant decrease in proinflammatory cytokines and chemokines, including MCP-1, RANTES, GM-CSF, G-CSF, IFN-γ, IL-1α, IL-1β, TNF-α, IL-2, IL-3, and IL-9. This anti-inflammatory action may contribute to the observed neuroprotective effects, suggesting a dual mechanism of action that could be particularly valuable in treating neuroinflammatory conditions .
Pharmacokinetics and Toxicology
In pharmacokinetic studies of related compounds administered intravenously (5 mg/kg) and intraperitoneally (5 mg/kg), the following parameters were observed:
Table 4: Pharmacokinetic Parameters of Related Compounds
| Parameter | Value |
|---|---|
| Area Under Curve (AUC) | 6985 ng/mL·h |
| Half-life (T₁/₂) | 12.8 h |
| Maximum Tolerance Dose (MTD) | >500 mg/kg |
| Minimum Efficacy Dose (MED) | 10 mg/kg |
| Therapeutic Window (MTD/MED) | >50 |
These findings suggest a favorable pharmacokinetic profile with good blood exposure and a long duration of action, indicating potential clinical utility. The high maximum tolerance dose relative to the minimum efficacy dose suggests a wide therapeutic window, which is advantageous for drug development .
Current Status and Future Perspectives
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride is primarily used in pharmaceutical research, particularly in studies focused on neurotransmitter modulation and the development of potential treatments for neurological disorders. The compound is commercially available from several chemical suppliers, including Advanced Technology & Industrial Co., Ltd. and LGC Standards / Toronto Research Chemicals .
Future research directions may include:
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Further exploration of its specific receptor binding profiles and structure-activity relationships
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Investigation of its potential applications in specific neurological disorders
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Development of optimized formulations for improved bioavailability
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Clinical studies to evaluate its efficacy and safety in human subjects
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Exploration of potential synergistic effects with existing therapeutic agents
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